1-Ethinyl-2-Fluor-3-(Trifluormethyl)benzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

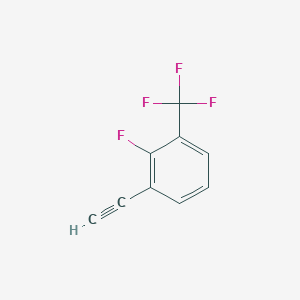

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:

Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds. This compound can be used as a building block in drug discovery and development.

Materials Science: The unique electronic properties of the ethynyl and trifluoromethyl groups make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

Agrochemicals: The compound’s stability and reactivity make it a potential candidate for the synthesis of novel agrochemicals with improved efficacy and environmental profiles

Vorbereitungsmethoden

The synthesis of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene.

Ethynylation: The ethynyl group is introduced through a reaction with acetylene or its derivatives under specific conditions, often involving a palladium catalyst.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound

Analyse Chemischer Reaktionen

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are used.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. .

Wirkmechanismus

The mechanism of action of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is primarily determined by its functional groups:

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene: This isomer differs in the position of the fluoro and trifluoromethyl groups, which can affect its reactivity and applications.

2-Ethynyl-α,α,α-trifluorotoluene: This compound lacks the fluoro substituent, which can lead to differences in electronic properties and reactivity.

2-(Trifluoromethyl)phenylacetylene:

Biologische Aktivität

1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄F₄, known for its unique structure that includes an ethynyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. The compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its distinctive chemical properties and biological activity.

The molecular weight of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is approximately 188.12 g/mol, with a predicted density of around 1.30 g/cm³. Several synthetic routes can be employed to produce this compound, highlighting its versatility in chemical synthesis. Key methods include:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.

- Deprotection Reactions : Following initial synthesis, deprotection steps may be necessary to yield the final compound.

Pharmacological Potential

Research into the biological activity of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene suggests potential applications in drug design and development. Its structural features may enable interaction with various biological targets, including enzymes and receptors involved in disease processes.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene | C₉H₄F₄ | Potential NLRP3 inflammasome inhibitor |

| 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene | C₉H₄F₄ | Moderate anti-inflammatory properties |

| 2-Ethynyl-4-fluoro-3-(trifluoromethyl)benzene | C₉H₄F₄ | Exhibits antibacterial activity |

Case Studies and Research Findings

- Inflammasome Inhibition : A study indicated that compounds structurally related to 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene could inhibit the NLRP3 inflammasome, which plays a critical role in inflammation and immune responses. Specifically, related compounds demonstrated dose-dependent inhibition of IL-1β release upon activation by LPS/ATP treatment, suggesting that modifications to the ethynyl or trifluoromethyl groups could enhance potency and selectivity against specific inflammasomes .

- Antibacterial Activity : Research has shown that trifluoromethyl-substituted compounds exhibit significant antibacterial properties. For example, a comparative study found that certain derivatives inhibited Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 1 µg/mL, indicating strong antibacterial efficacy . This suggests that 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene may also possess similar activities warranting further investigation.

- Toxicity and Metabolism : While fluorinated compounds often exhibit enhanced biological activity, they may also pose toxicity risks due to metabolic byproducts such as fluoroacetate, which can disrupt metabolic pathways . Understanding the metabolic fate of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is crucial for assessing its safety profile in therapeutic applications.

Eigenschaften

IUPAC Name |

1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSIZIFBLDTZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.